3-Phenyl-2H-chromen-2-imine hydrobromide
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Overview
Description
3-Phenyl-2H-chromen-2-imine hydrobromide is a chemical compound with the molecular formula C15H12BrNO. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-chromen-2-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
the principles of organic synthesis and process optimization would apply to scale up the laboratory methods .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-chromen-2-imine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amines .
Scientific Research Applications
3-Phenyl-2H-chromen-2-imine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-chromen-2-imine hydrobromide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromene ring structure also contributes to its activity by interacting with different pathways and receptors .
Comparison with Similar Compounds
Similar Compounds
2H-chromenes: A class of compounds with similar structures but different substituents.
Chromene derivatives: Compounds with modifications on the chromene ring, such as different functional groups or additional rings.
Uniqueness
3-Phenyl-2H-chromen-2-imine hydrobromide is unique due to its specific combination of the chromene ring and the imine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other chromene derivatives .
Biological Activity
3-Phenyl-2H-chromen-2-imine hydrobromide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.
Chemical Structure and Properties
This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The basic structure consists of a chromenone scaffold with a phenyl group at the 3-position and an imine functional group at the 2-position. This configuration plays a crucial role in its biological interactions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium.
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential cellular processes, making it a promising candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. For instance, studies have demonstrated that derivatives can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) cells.
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
MCF-7 | 5.0 | Induces apoptosis |
HEPG-2 | 4.5 | Cell cycle arrest |
In vitro assays revealed that the compound induces apoptosis through the activation of caspase pathways and disrupts the cell cycle at the G2/M phase . Furthermore, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against drug-resistant strains, finding that modifications to the phenyl ring significantly enhanced antimicrobial activity. The introduction of halogen groups was particularly effective in increasing potency against Gram-positive bacteria .
- Cytotoxicity Assessment : In a comparative study, this compound was found to be less toxic to normal cell lines while maintaining significant cytotoxicity against cancerous cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Investigations into the mechanism revealed that this compound not only affects cell viability but also alters gene expression related to apoptosis and cell cycle regulation, suggesting its multifaceted role in cancer treatment .
Properties
Molecular Formula |
C15H12BrNO |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-phenylchromen-2-imine;hydrobromide |
InChI |
InChI=1S/C15H11NO.BrH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10,16H;1H |
InChI Key |
WECHSVBDDVYLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=N.Br |
Origin of Product |
United States |
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